molecular formula C11H19N B13808177 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- CAS No. 56053-03-3

2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-

Cat. No.: B13808177
CAS No.: 56053-03-3
M. Wt: 165.27 g/mol
InChI Key: IAQJHTQLRTUUKN-UHFFFAOYSA-N
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Description

2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- is an organic compound with the molecular formula C11H19N It is a derivative of naphthalene, characterized by the presence of an amine group and multiple hydrogenated carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process is designed to be efficient and scalable to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be further reduced to form fully hydrogenated derivatives.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of fully hydrogenated naphthalene derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4a,5,6,7,8,8a-Octahydro-4a-methyl-2-naphthalenamine
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

Uniqueness

2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- is unique due to its specific structural features, including the presence of an amine group and multiple hydrogenated carbon atoms

Properties

CAS No.

56053-03-3

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

4a-methyl-2,5,6,7,8,8a-hexahydro-1H-naphthalen-2-amine

InChI

InChI=1S/C11H19N/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9-10H,2-4,6,8,12H2,1H3

InChI Key

IAQJHTQLRTUUKN-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCC1CC(C=C2)N

Origin of Product

United States

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